Ethyl 3-(pyridin-4-yl)benzoate
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Overview
Description
Ethyl 3-(pyridin-4-yl)benzoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(pyridin-4-yl)benzoate typically involves the esterification of 3-(pyridin-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(pyridin-4-yl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(pyridin-4-yl)benzoic acid.
Reduction: 3-(pyridin-4-yl)benzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 3-(pyridin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(pyridin-4-yl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-4-yl)benzoic acid: The acid form of the compound.
Ethyl 4-(pyridin-3-yl)benzoate: A structural isomer with the pyridine ring attached at a different position.
Ethyl 2-(pyridin-4-yl)benzoate: Another isomer with the pyridine ring attached at the ortho position.
Uniqueness
Ethyl 3-(pyridin-4-yl)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 3-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3 |
InChI Key |
JURNESPAKRBWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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